molecular formula C6H4N2O4 B1319075 3-Nitropyridine-2-carboxylic acid CAS No. 59290-85-6

3-Nitropyridine-2-carboxylic acid

Cat. No. B1319075
CAS RN: 59290-85-6
M. Wt: 168.11 g/mol
InChI Key: ZUUJWCKWJJGJOE-UHFFFAOYSA-N
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Description

3-Nitropyridine-2-carboxylic acid is a chemical compound with the molecular formula C6H4N2O4 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Synthesis Analysis

The synthesis of 3-Nitropyridine and its derivatives involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained with a yield of 77% . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular structure of 3-Nitropyridine-2-carboxylic acid consists of a pyridine ring substituted with a nitro group at the 3-position and a carboxylic acid group at the 2-position .

Scientific Research Applications

Chemical Synthesis and Reactions

3-Nitropyridine-2-carboxylic acid has been utilized in various chemical syntheses and reactions. One notable application involves its use in the preparation of 2-substituted 1,8-naphthyridines, where decarboxylation of 3-carboxylic acids plays a crucial role (Hawes & Wibberley, 1967). Additionally, this compound has been employed in a synthesis method involving cyclocondensation with β-diketones, producing substituted 2-amino-3-nitropyridines and related compounds, demonstrating its versatility in organic synthesis (Batt & Houghton, 1995).

Synthesis of Amides

The compound has been used in the synthesis of amides through nucleophilic substitution of hydrogen. This process involves reacting 3-nitropyridine with nitrogen-centered carboxylic acid amide anions in anhydrous DMSO, facilitating the formation of previously unknown N-(5-nitropyridin-2-yl) carboxamides (Amangasieva et al., 2018).

Analytical Chemistry Applications

3-Nitropyridine-2-carboxylic acid derivatives are used in analytical chemistry, particularly in the derivation of carboxylic acids, aldehydes, and ketones. This application is significant in industrial and biological sample analyses. The derivatives formed react with 2-nitrophenylhydrazine (2-NPH) and are subsequently separated and detected using high-performance liquid chromatography (HPLC) (Peters et al., 2004).

Optical and Electrostatic Properties

Research has also explored the electrostatic modeling of linear optical susceptibilities of derivatives of 3-nitropyridine-2-carboxylic acid. This involves evaluating macroscopic linear susceptibilities in crystals, contributing to our understanding of molecular polarizabilities and crystal interactions (Kanoun et al., 2010).

Safety And Hazards

3-Nitropyridine-2-carboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling this compound .

Future Directions

From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized . This suggests potential future directions for the development of new compounds and reactions involving 3-Nitropyridine-2-carboxylic acid .

properties

IUPAC Name

3-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-6(10)5-4(8(11)12)2-1-3-7-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUUJWCKWJJGJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593261
Record name 3-Nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitropyridine-2-carboxylic acid

CAS RN

59290-85-6
Record name 3-Nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitropyridine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 2-ethoxycarbonyl-3-nitropyridine (0.5 g, 2.5 mmoL, 1 eq.) in 20 mL of methanol and 5 mL of water was added lithium hydroxide (0.2 g, 4.5 mmoL, 1.8 eq.) and the mixture stirred for 16 hours at ambient temperature. The reaction was concentrated and 50 mL of 1N KOH was were added. The solution was washed with 25 mL of ethyl actetate, acidified with 1 N HCl, and extracted with ethyl acetate (3×50 mL). The combined ethyl acetate extractions were dried over sodium sulfate and concentrated to give 2-carboxy-3-nitropyridine as a yellow solid (0.4 g, 95% yield).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Morisawa, M Kataoka, N Kitano - Journal of Medicinal Chemistry, 1977 - ACS Publications
… Brown3 has reported the preparation of 3nitropyridine-2-carboxylic acid(3c) by the oxidation of 3a with KMn04, but under the same oxidation conditions we isolated the acid3c in only 3.7…
Number of citations: 9 pubs.acs.org
Y Morisawa, M Kataoka, T Sakamoto… - Journal of Medicinal …, 1978 - ACS Publications
… was converted to 5-methyl-3-nitropyridine-2-carboxylic acid in two steps by oxidation with … the sample prepared from the known 5-methyl-3-nitropyridine-2carboxylic acid by the same …
Number of citations: 13 pubs.acs.org
J Zhang - 1998 - ir.library.oregonstate.edu
… We also examined the effects of the novel quinolinate analogs: 2-nitropyridine-3-carboxylic acid (2NPC), 3-nitropyridine-2-carboxylic acid (3NPC) and 2-thiopyridine-3-carboxylic acid (…
Number of citations: 3 ir.library.oregonstate.edu
V Fülöpová, T Gucký, M Grepl… - ACS Combinatorial …, 2012 - ACS Publications
Solid-phase synthesis of 3,4-dihydro-benzo[e][1,4]diazepin-5-ones with three diversity positions is described. Various primary amines were used as the starting material and …
Number of citations: 21 pubs.acs.org
BL Mylari, MW Miller, HL Howes Jr… - Journal of Medicinal …, 1977 - ACS Publications
vein, different sets of features will be tried. A completely different set of keys18 designed for retrieval at the Walter Reed Army Institute of Research has the property that all the …
Number of citations: 31 pubs.acs.org
W Chu, S Kamitori, M Shinomiya… - Journal of the …, 1994 - ACS Publications
… One half of the molecule, the pyridine fragment (22), was obtained by coupling 4-methoxy-5-methyl3-nitropyridine-2-carboxylic acid (9)and the cyclic depsipeptide (19). The other half of …
Number of citations: 21 pubs.acs.org
MV Fülöpová - theses.cz
Solid-phase synthesis in connection with combinatorial chemistry represents one of the essential approaches leading to considerable array of diverse compounds collections (so called …
Number of citations: 0 theses.cz

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